AZD2932 - 883986-34-3

AZD2932

Catalog Number: EVT-287364
CAS Number: 883986-34-3
Molecular Formula: C24H25N5O4
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD-2932 is a high affinity inhibitor of VEFGR-2 and PDGFR. AZD-2932 has a balanced ~ 1:1 ratio of activity vs both VEGFR-2 and PDGFRβ and shows IC50 values of 8 and 4 nM against the two enzymes, respectively. It is also active on c-Kit and FLT3 with good selectivity on a panel of kinases. The pharmacokinetic behavior and the preclinical antitumor activity in nude mice bearing C6 rat glial tumors indicate that 31 has the potential to become an antiangiogenic agent in the clinic.
Overview

AZD2932 is a novel compound developed as a potent inhibitor targeting the vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor tyrosine kinases. This compound is part of a broader category of kinase inhibitors that are being explored for their therapeutic potential in cancer treatment, particularly due to their ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. The development of AZD2932 is significant as it represents advancements in targeted therapies that aim to disrupt specific molecular pathways involved in cancer progression.

Source and Classification

AZD2932 was synthesized and characterized as part of research efforts aimed at discovering new inhibitors for receptor tyrosine kinases. The compound belongs to the class of quinazoline ether inhibitors, which have shown promise in preclinical studies for their efficacy against various cancer types. The classification of AZD2932 is based on its structural features, pharmacological activity, and the specific kinases it targets, which include the vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor.

Synthesis Analysis

The synthesis of AZD2932 involves several key steps that utilize standard organic synthesis techniques. The general method includes:

  1. Refluxing: Equimolar amounts of 2-chloro-3-(piperazin-1-yl)quinoxaline and appropriate intermediates are refluxed in acetonitrile in the presence of sodium bicarbonate for two hours. This step facilitates the formation of the desired quinazoline ether structure.
  2. Cooling and Precipitation: After refluxing, the reaction mixture is cooled and poured into water, where a precipitate forms. This precipitate is then collected by filtration.
  3. Purification: The crude product is purified through recrystallization from ethanol or other suitable solvents to yield pure AZD2932 .

This synthetic route emphasizes mild reaction conditions and high total yields, making it an efficient process for producing AZD2932.

Molecular Structure Analysis

AZD2932 exhibits a complex molecular structure characterized by its quinazoline core. The molecular formula and structural data are essential for understanding its interactions with biological targets:

  • Molecular Formula: C21H22ClN5O
  • Molecular Weight: Approximately 395.56 g/mol
  • Structural Features: The compound features a piperazine ring, which contributes to its pharmacological properties, along with various functional groups that enhance its binding affinity to target receptors.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of AZD2932 primarily focus on nucleophilic substitutions and cyclization processes that lead to the formation of the quinazoline ether framework. Key reactions include:

  1. Nucleophilic Substitution: The reaction between 2-chloro-3-(piperazin-1-yl)quinoxaline and nucleophiles (such as amines) leads to the formation of various intermediates.
  2. Formation of Ether Linkages: The introduction of ether linkages during synthesis enhances the stability and bioactivity of AZD2932.

These reactions are carefully optimized to ensure high yields and purity of the final product.

Mechanism of Action

AZD2932 exerts its pharmacological effects by selectively inhibiting the activity of vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor tyrosine kinases. The mechanism involves:

  1. Binding Affinity: AZD2932 binds to the ATP-binding site of these receptors, preventing their activation by endogenous ligands.
  2. Inhibition of Angiogenesis: By blocking these receptors, AZD2932 disrupts signaling pathways that promote angiogenesis, thereby inhibiting tumor growth and metastasis.

The efficacy of AZD2932 has been demonstrated through various in vitro assays, where it showed significant inhibition of cell proliferation in cancer cell lines.

Physical and Chemical Properties Analysis

AZD2932 possesses several notable physical and chemical properties that contribute to its biological activity:

  • Solubility: The compound exhibits good solubility in organic solvents, which is advantageous for formulation in pharmaceutical applications.
  • Stability: AZD2932 shows stability under physiological conditions, making it suitable for further development into therapeutic agents.
  • Melting Point: The melting point can provide insights into purity; typically, pure compounds exhibit sharp melting points.

These properties are critical when considering drug formulation and delivery methods.

Applications

AZD2932 has potential applications primarily in oncology due to its ability to inhibit key signaling pathways involved in tumor growth. Its scientific uses include:

  • Cancer Treatment: As a targeted therapy for various cancers where angiogenesis plays a critical role.
  • Research Tool: Used in laboratory settings to study the mechanisms of angiogenesis and tumor progression.
Introduction to AZD2932 in Targeted Therapy Research

Historical Context of Multi-Targeted Kinase Inhibitors in Oncology

The paradigm of targeted kinase inhibition in oncology was firmly established with the landmark approval of imatinib in 2001 for chronic myeloid leukemia (CML). This breakthrough validated the "oncogene addiction" hypothesis and demonstrated that selective kinase inhibition could achieve remarkable clinical efficacy. Imatinib primarily targeted the BCR-ABL fusion protein, with additional activity against c-Kit and PDGFR. Following this success, the therapeutic landscape rapidly expanded with the development of successive generations of kinase inhibitors exhibiting increasingly sophisticated target profiles. First-generation inhibitors like sorafenib (approved 2005) and sunitinib (approved 2006) demonstrated the therapeutic advantage of simultaneously targeting multiple kinases, particularly those involved in angiogenesis (VEGFR, PDGFR) and tumor proliferation (RAF, FLT-3) [1] [4].

The classification of kinase inhibitors evolved to reflect their binding modes and biological implications. Type I inhibitors (e.g., sunitinib) bind the active kinase conformation (DFG-in), competing with ATP in the catalytic cleft. In contrast, type II inhibitors (e.g., sorafenib, regorafenib) stabilize the inactive conformation (DFG-out) and access a hydrophobic back pocket adjacent to the ATP-binding site. This distinction proved pharmacologically significant, as type II inhibitors often exhibit enhanced kinase selectivity and prolonged target residence times due to slower dissociation rates. The development of these agents represented a strategic shift toward polypharmacology, deliberately targeting multiple signaling pathways to enhance efficacy and circumvent compensatory resistance mechanisms that frequently undermine single-target approaches [1] [7] [9].

Table 1: Evolution of Key Multi-Targeted Kinase Inhibitors in Oncology

Inhibitor (Year Approved)Primary TargetsKinase TypeKey Clinical Applications
Imatinib (2001)BCR-ABL, c-Kit, PDGFRType IICML, GIST
Sorafenib (2005)VEGFR-2, PDGFRβ, RAFType IIRCC, HCC
Sunitinib (2006)VEGFR-1/2/3, PDGFRα/β, c-KitType IRCC, GIST, pNET
AZD2932 (Preclinical)VEGFR-2, PDGFRβ, FLT-3, c-KitType IIInvestigational antiangiogenic agent

Discovery and Rational Design of AZD2932 as a Quinazoline Ether Derivative

AZD2932 emerged from a systematic medicinal chemistry campaign focused on optimizing the quinazoline scaffold for balanced multi-kinase inhibition. The molecular architecture of AZD2932 (chemical name: N-(2-[(4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl)phenyl)-6,7-dimethoxyquinazolin-4-amine) embodies key pharmacophoric elements essential for potent type II kinase inhibition. Its design specifically addressed the structural requirements for engaging both the ATP-binding pocket and the adjacent hydrophobic region in the DFG-out conformation of target kinases. The core quinazoline moiety serves as the hinge-binding element, forming critical hydrogen bonds with the kinase backbone. This heterocyclic system is functionally decorated with dimethoxy substitutions that enhance solubility and influence molecular orientation within the binding cleft [2] [6] [10].

The strategic incorporation of an ether linkage (specifically, a quinazoline ether derivative) distinguishes AZD2932 from earlier inhibitors and contributes to its optimized target profile. This structural feature connects the hinge-binding domain to a hydrophobic tail, enabling deep penetration into the allosteric back pocket characteristic of the DFG-out conformation. Molecular modeling studies demonstrate that the terminal substituted phenyl group forms extensive hydrophobic interactions with residues Leu840, Phe918, and Gly922 in the hydrophobic region I of VEGFR-2, while the amide linker hydrogen-bonds with Glu885 and Asp1046—key residues stabilizing the inactive kinase conformation. This precise molecular recognition underlies AZD2932's balanced inhibition profile against VEGFR-2 (IC₅₀ = 8 nM), PDGFRβ (IC₅₀ = 4 nM), FLT-3 (IC₅₀ = 7 nM), and c-Kit (IC₅₀ = 9 nM) [9] [10].

Table 2: Enzymatic Inhibition Profile of AZD2932

Target KinaseIC₅₀ (nM)Cellular FunctionTherapeutic Rationale
VEGFR-28Angiogenesis regulationTumor vasculature disruption
PDGFRβ4Pericyte recruitment/survivalVascular stabilization blockade
FLT-37Hematopoietic progenitor proliferationAntileukemic activity
c-Kit9Stem cell factor signalingGIST targeting

Beyond potency, the physicochemical properties of AZD2932 were optimized to address limitations of earlier inhibitors. The molecule maintains moderate lipophilicity (logP ~3.5) balanced by ionizable groups, supporting favorable absorption and distribution. Importantly, AZD2932 exhibits minimal inhibition of cytochrome P450 isoforms (worst IC₅₀ >8 μM against CYP2C9) and negligible activity against hERG potassium channels (IC₅₀ = 137 μM), suggesting a reduced risk of drug-drug interactions and cardiac toxicity compared to some predecessors. This comprehensive optimization—spanning target engagement, selectivity, and drug-like properties—exemplifies modern structure-based drug design applied to overcome the limitations of first-generation multi-kinase inhibitors [10].

Significance of Dual VEGFR-2/PDGFRβ Inhibition in Antiangiogenic Therapy

The simultaneous inhibition of VEGFR-2 and PDGFRβ represents a mechanistically sophisticated approach to antiangiogenic therapy, addressing the complementary cellular components of tumor vasculature. VEGFR-2 blockade primarily targets endothelial cells, inhibiting VEGF-driven proliferation, migration, and survival—fundamental processes in new blood vessel formation. However, tumor blood vessels exhibit structural dependence on pericytes, mural cells that provide stabilization through PDGFRβ signaling. PDGFRβ inhibition disrupts pericyte coverage, leading to vessel destabilization and enhanced sensitivity to VEGF pathway inhibition. This biological synergy creates a therapeutic rationale for dual targeting that extends beyond simple additive effects toward true mechanistic complementarity [5] [7] [9].

AZD2932 demonstrates compelling anti-tumor efficacy in preclinical models attributable to its balanced VEGFR-2/PDGFRβ inhibition profile. In human xenograft models, twice-daily oral administration (10 hours apart) achieved significant tumor growth inhibition across diverse tumor types. At 50 mg/kg, AZD2932 produced 64% inhibition in PDGFRβ-expressing tumors and 81% inhibition in Calu-6 lung cancer models. Pharmacodynamic assessments confirmed simultaneous suppression of phosphorylated VEGFR-2 (p-VEGFR2) and phosphorylated PDGFRβ (p-PDGFβ) in a 1:1 ratio across the 3-50 mg/kg dose range, achieving 60-80% inhibition of both signaling pathways. This dual pathway suppression proved critical for disrupting the tumor microenvironment comprehensively, affecting both endothelial cells and supporting stromal cells [10].

The compound's efficacy extended beyond tumors with direct PDGFRβ expression. In LoVo colorectal xenografts (minimal PDGFRβ expression), AZD2932 (50 mg/kg b.i.d.) achieved 67% growth inhibition, highlighting the importance of targeting stromal PDGFRβ in the tumor microenvironment. Cancer-associated fibroblasts (CAFs), which express PDGFRβ, contribute significantly to tumor progression through extracellular matrix remodeling, cytokine secretion, and secondary angiogenic factor production. AZD2932's PDGFRβ inhibition disrupts these pro-tumorigenic activities while its VEGFR-2 blockade directly targets endothelial cells. This comprehensive microenvironment modulation represents a therapeutic advantage over selective VEGFR inhibitors, which may leave PDGF-driven pericyte recruitment and fibroblast activation intact—potential escape routes for tumor adaptation [7] [10].

Table 3: In Vivo Efficacy of AZD2932 in Xenograft Models

Tumor ModelPDGFRβ ExpressionDose (mg/kg b.i.d.)Tumor Growth Inhibition (%)Key Pathways Inhibited
PDGFRβ+ modelHigh5064p-VEGFR2, p-PDGFRβ
12.564p-VEGFR2, p-PDGFRβ
Calu-6 (NSCLC)Low5081p-VEGFR2
12.572p-VEGFR2
LoVo (Colorectal)Minimal5067p-VEGFR2 (stromal PDGFRβ)

Beyond immediate antiangiogenic effects, the dual targeting strategy embodied by AZD2932 may delay or prevent the resistance mechanisms commonly observed with selective VEGF pathway inhibitors. Tumors frequently adapt to VEGF/VEGFR inhibition through upregulation of alternative pro-angiogenic factors, including PDGF-C, FGF2, and angiopoietins. The compensatory activation of PDGFR signaling represents a particularly well-documented resistance mechanism. By simultaneously inhibiting VEGFR-2 and PDGFRβ, AZD2932 potentially blocks this escape route at the outset. Furthermore, FLT-3 and c-Kit inhibition expands its therapeutic potential to hematological malignancies and gastrointestinal stromal tumors (GIST), demonstrating the versatility of its multi-targeted design. This comprehensive kinase inhibition profile positions AZD2932 as a promising candidate for overcoming the limitations of first-generation antiangiogenic agents through rational polypharmacology [5] [7].

Properties

CAS Number

883986-34-3

Product Name

AZD2932

IUPAC Name

2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-N-(1-propan-2-ylpyrazol-4-yl)acetamide

Molecular Formula

C24H25N5O4

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C24H25N5O4/c1-15(2)29-13-17(12-27-29)28-23(30)9-16-5-7-18(8-6-16)33-24-19-10-21(31-3)22(32-4)11-20(19)25-14-26-24/h5-8,10-15H,9H2,1-4H3,(H,28,30)

InChI Key

TWYCZJMOEMMCGC-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD2932; AZD 2932; AZD-2932

Canonical SMILES

CC(C)N1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.